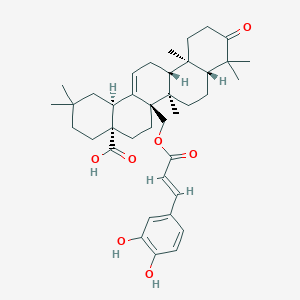![molecular formula C12H16 B142065 Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b CAS No. 147085-41-4](/img/structure/B142065.png)
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], also known as 1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b, is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. 3.1.02,4.07,9]decane].
Mecanismo De Acción
The mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell proliferation. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to induce apoptosis in cancer cells, which could be a potential mechanism for its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its unique structure, which makes it an attractive target for drug development. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been shown to exhibit potent biological activity at relatively low concentrations, which could be useful in the development of new therapeutics. However, one of the limitations of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the study of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. One area of interest is the development of new drugs based on the structure of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane]. Additionally, further research is needed to fully understand the mechanism of action of Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and its potential applications in the treatment of various diseases. Finally, more efficient and scalable synthesis methods for Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] could be developed to facilitate its use in laboratory experiments and drug development.
Conclusion:
In conclusion, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] is a complex organic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. It has been extensively studied for its biological activities, including antitumor, antiviral, and antibacterial properties, as well as its ability to modulate ion channels. While there are limitations to its use in laboratory experiments, the development of new drugs based on Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] and further research into its mechanism of action could lead to new treatments for various diseases.
Métodos De Síntesis
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] can be synthesized through a variety of methods, including the Diels-Alder reaction, radical cyclization, and photochemical cycloaddition. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a cyclopentadiene and a dienophile. This reaction leads to the formation of a spirocyclic compound that can be further modified to obtain Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane].
Aplicaciones Científicas De Investigación
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane] has been investigated for its ability to modulate ion channels, which could be useful in the treatment of various neurological disorders.
Propiedades
Número CAS |
147085-41-4 |
|---|---|
Nombre del producto |
Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane] |
InChI |
InChI=1S/C12H16/c1-2-12(1)10-4-6-3-7(6)11(12)9-5-8(9)10/h6-11H,1-5H2 |
Clave InChI |
FYDSNZCHHOHBAL-UHFFFAOYSA-N |
SMILES |
C1CC12C3CC4CC4C2C5C3C5 |
SMILES canónico |
C1CC12C3CC4CC4C2C5C3C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



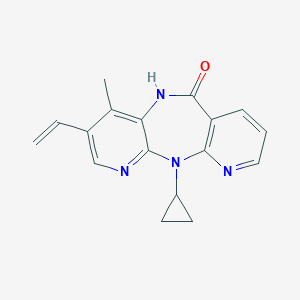
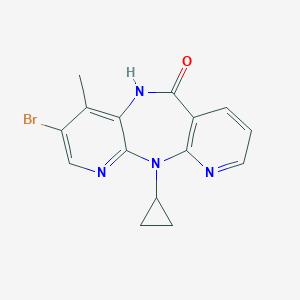
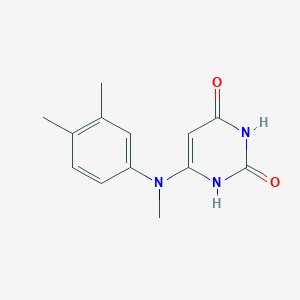
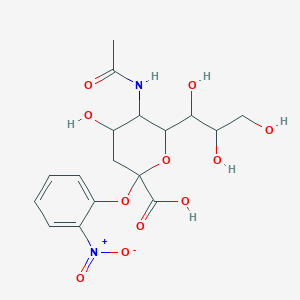
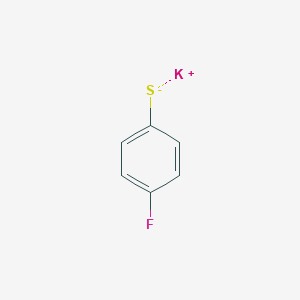
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
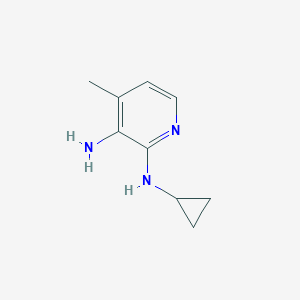
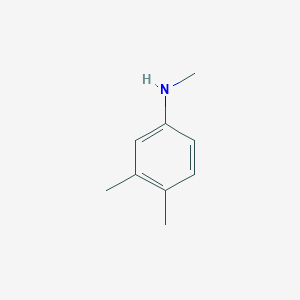
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
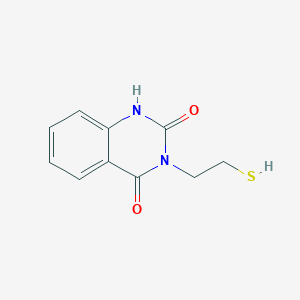
![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
